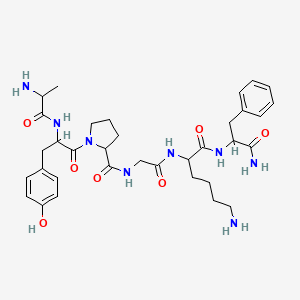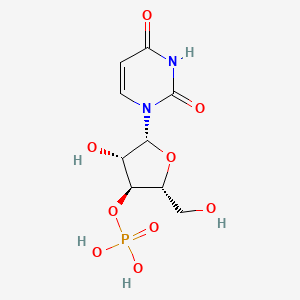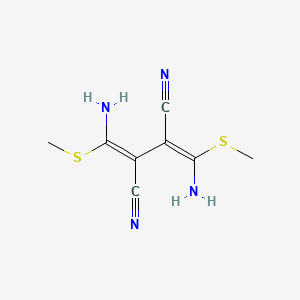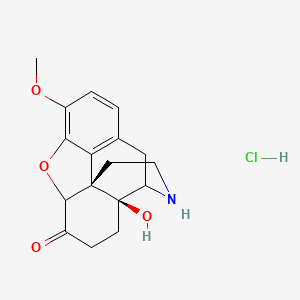
(1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an analytical reference standard used primarily for the quantification of JWH 016 by gas chromatography or liquid chromatography-mass spectrometry . This compound is categorized under synthetic cannabinoids, which are known for their psychoactive effects similar to delta-9-tetrahydrocannabinol (Δ9-THC) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JWH 016-d9 involves the incorporation of deuterium atoms into the structure of JWH 016. The process typically starts with the preparation of the indole core, followed by the attachment of the naphthalenyl group. The deuterium atoms are introduced during the synthesis of the butyl chain . The reaction conditions often involve the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Industrial production of JWH 016-d9 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The final product is usually formulated as a solution in methyl acetate for ease of use in analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
JWH 016-d9 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs .
Applications De Recherche Scientifique
JWH 016-d9 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an internal standard for the quantification of JWH 016 in various analytical techniques.
Biology: It is used to study the binding affinity and activity of synthetic cannabinoids on cannabinoid receptors.
Medicine: Research involving JWH 016-d9 helps in understanding the pharmacological effects of synthetic cannabinoids.
Mécanisme D'action
JWH 016-d9 exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. The binding affinity for these receptors is measured by the inhibition constant (Ki) values, which are 22.0 nM for CB1 and 4.29 nM for CB2 . The activation of these receptors leads to various physiological effects, including altered neurotransmitter release and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different alkyl chain length.
JWH 073: Similar to JWH 016 but with a different substitution pattern on the indole ring.
JWH 250: Contains a different core structure but exhibits similar cannabinoid receptor activity.
Uniqueness
JWH 016-d9 is unique due to its deuterated butyl chain, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in forensic and research settings .
Propriétés
Formule moléculaire |
C24H23NO |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
[2-methyl-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H23NO/c1-3-4-16-25-17(2)23(21-13-7-8-15-22(21)25)24(26)20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16H2,1-2H3/i1D3,3D2,4D2,16D2 |
Clé InChI |
QKXRHYJSCZFHEK-SNQOLCNBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C |
SMILES canonique |
CCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)
![(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769406.png)
![3-{2,6,8-Trioxo-9-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10769408.png)
![(1S)-1-[(2R,3R)-3-[(E)-2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769416.png)
![Ac-Lys-[Leu(8)]-des-Arg(9)-BK](/img/structure/B10769418.png)

![(2R,3R)-2-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1R,3R,4S)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B10769426.png)
![sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate](/img/structure/B10769433.png)
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10769454.png)


![2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B10769489.png)
![(2S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769499.png)